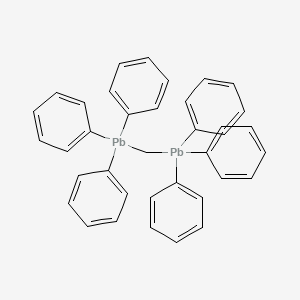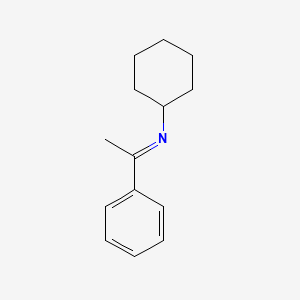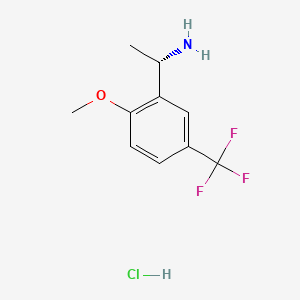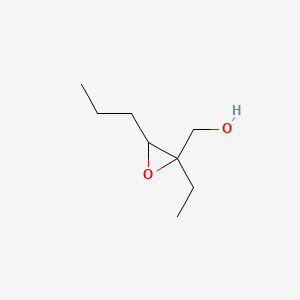
1-(4-Nitrobenzylidene)-2-phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-nitrophenyl)methylideneamino]aniline is a Schiff base compound derived from the condensation of 4-nitrobenzaldehyde and aniline Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)methylideneamino]aniline typically involves the condensation reaction between 4-nitrobenzaldehyde and aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 4-nitrobenzaldehyde in ethanol.
- Add aniline to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Industrial production of N-[(4-nitrophenyl)methylideneamino]aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(4-nitrophenyl)methylideneamino]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Reduction: N-[(4-aminophenyl)methylideneamino]aniline.
Oxidation: N-[(4-nitrosophenyl)methylideneamino]aniline or N-[(4-nitrophenyl)methylideneamino]aniline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
N-[(4-nitrophenyl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-[(4-nitrophenyl)methylideneamino]aniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the nitro group allows for redox reactions, contributing to its antimicrobial properties. The Schiff base structure facilitates interactions with enzymes and proteins, potentially inhibiting their activity.
類似化合物との比較
N-[(4-nitrophenyl)methylideneamino]aniline can be compared with other Schiff base compounds, such as:
N-[(4-methoxyphenyl)methylideneamino]aniline: Similar structure but with a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
N-[(4-chlorophenyl)methylideneamino]aniline:
N-[(4-aminophenyl)methylideneamino]aniline: The reduction product of N-[(4-nitrophenyl)methylideneamino]aniline, with different biological and chemical properties.
特性
CAS番号 |
2829-27-8 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
N-[(Z)-(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-8-6-11(7-9-13)10-14-15-12-4-2-1-3-5-12/h1-10,15H/b14-10- |
InChIキー |
IXMQSJMHAYPXSV-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


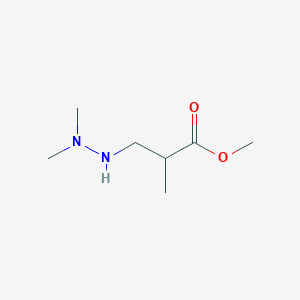
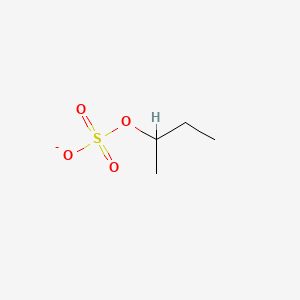
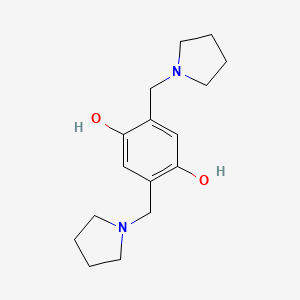

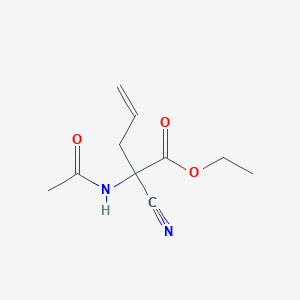
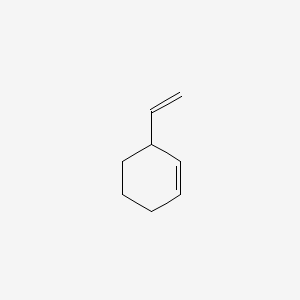
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)

